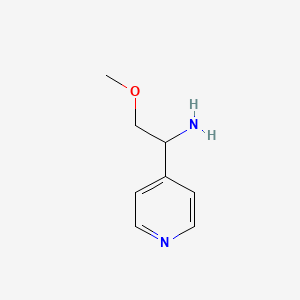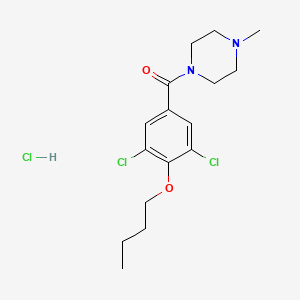
2-Methoxy-1-pyridin-4-ylethanamine
Descripción general
Descripción
This would typically include the compound’s chemical formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter under normal conditions) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the rate of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Aplicaciones Científicas De Investigación
Tetranuclear Lanthanide(III) Complexes
The compound 2-methoxy-6-(pyridin-2-ylhydrazonomethyl)phenol, related to 2-Methoxy-1-pyridin-4-ylethanamine, was used to synthesize tetranuclear lanthanide(III) complexes featuring a unique seesaw geometry. These complexes exhibit weak antiferromagnetic coupling, useful for magnetic studies and materials science. Compound 1 displayed isotropic exchange, while Compound 3 showed slow magnetic relaxation at low temperatures, indicating potential applications in quantum computing and magnetic storage devices (Goura et al., 2014).
Catalysis in Suzuki-Miyaura Reaction
A pincer type ONN tridentate Schiff base ligand, synthesized from 4-hydroxy-3-methoxy-benzaldehyde and this compound, was utilized to create Pd(II) complexes. These complexes demonstrated excellent catalytic activity in the Suzuki-Miyaura reaction, a key process in organic synthesis, particularly in forming carbon-carbon bonds, crucial for pharmaceuticals and agrochemicals production (Shukla et al., 2021).
Hemilabile (Imino)pyridine Palladium(II) Complexes
The ligands 2-methoxy-N-(1-(pyridin-2-yl)ethylidene)ethanamine and its analogs were synthesized for developing palladium complexes, demonstrating high catalytic activities in ethylene dimerization. This process is vital in industrial chemistry for producing linear alpha-olefins, essential in manufacturing polymers, detergents, and lubricants (Nyamato et al., 2015).
Synthesis of Carbon-14 Labeled Doxylamine Succinate
Doxylamine succinate, an antihistamine, was labeled with carbon-14 for toxicological studies. The synthesis started from 2-benzoyl pyridine, indirectly involving compounds related to this compound, highlighting its relevance in drug development and pharmacokinetic studies (Rao & Damodaran, 1986).
Anticonvulsant Agents
Novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with substituted aryl aldehydes/ketones, including derivatives related to this compound, were screened for anticonvulsant activity. Several compounds exhibited significant seizures protection, indicating the potential for developing new anticonvulsant drugs (Pandey & Srivastava, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxy-1-pyridin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-6-8(9)7-2-4-10-5-3-7/h2-5,8H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAZIGDNUANDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272230 | |
| Record name | 4-Pyridinemethanamine, α-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1270569-51-1 | |
| Record name | 4-Pyridinemethanamine, α-(methoxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1270569-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinemethanamine, α-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[5-(2-Chloro-6-fluorobenzyl)-6-ethyl-2-isopropyl-4-pyrimidinyl]piperazino}-2-methyl-1-propanone](/img/structure/B1651449.png)


![[(2S,4S)-4-chloropyrrolidin-2-yl]methanol](/img/structure/B1651452.png)
![Tert-butyl 9-benzyl-1,9-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1651453.png)




![6-Bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B1651464.png)


![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1651469.png)
